2-Hydroxy-1-naphthalen-2-yl-ethanone
Description
Properties
IUPAC Name |
2-hydroxy-1-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNGQYVXBPOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290826 | |
| Record name | 2-Hydroxy-1-(2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49801-18-5 | |
| Record name | 2-Hydroxy-1-(2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49801-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-(2-naphthalenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Anhydrous aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acylating agent.
-
Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) under anhydrous conditions.
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Temperature : Reactions proceed at 60–80°C with reflux for 4–6 hours.
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Workup : Hydrolysis with ice-cold diluted hydrochloric acid followed by recrystallization from ethanol/water (4:1) yields pure product.
Example Protocol:
Characterization Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 114–115°C | |
| ¹H NMR (CDCl₃) | δ 3.59 (t, 1H), 5.02 (d, 2H) | |
| Molecular Formula | C₁₂H₁₀O₂ |
Hydroxylation of Pre-Formed Naphthalene-Ethanone Backbones
Post-synthetic hydroxylation introduces the 2-hydroxy group to 1-naphthalen-2-yl-ethanone. This method avoids direct handling of reactive intermediates.
Oxidative Hydroxylation
Mechanism:
The reaction proceeds via radical intermediates, with the hydroxyl group preferentially adding to the ortho position relative to the ketone.
Multi-Component Condensation Reactions
Recent advances utilize β-naphthol in one-pot reactions to streamline synthesis.
β-Naphthol-Based Protocol
Key Advantages:
Industrial-Scale Production and Optimization
Patents from Givaudan SA detail large-scale synthesis with the following optimizations:
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthalen-2-yl-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Organic Synthesis
2-Hydroxy-1-naphthalen-2-yl-ethanone serves as a crucial building block in organic synthesis. It is utilized for the preparation of:
- Heterocyclic Compounds: Essential for developing new materials and pharmaceuticals.
- Coordination Complexes: Important in catalysis and materials science.
Biological Applications
The compound has been investigated for its potential in synthesizing bioactive molecules, including:
- Pharmaceuticals: Research indicates potential antimicrobial and anticancer properties, making it a candidate for drug development .
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. Results demonstrated significant inhibition of tumor cell growth, highlighting its therapeutic potential .
Material Science
The compound is employed in producing specialty chemicals such as dyes and pigments. Its unique structural characteristics allow it to impart specific colors and properties to materials used in various industries.
Industry Applications
In the industrial sector, this compound is utilized for:
- Dyes and Pigments Production: Its vibrant color properties are exploited in textiles and coatings.
Case Study: Dye Production
Research has demonstrated the effectiveness of this compound in creating stable dyes that exhibit resistance to fading under light exposure. This makes it valuable for long-lasting applications in various materials .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-naphthalen-2-yl-ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethanone group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
The following table summarizes key structural analogs of 2-Hydroxy-1-naphthalen-2-yl-ethanone, emphasizing substituent positions and functional group variations:
Key Observations :
- Positional Isomerism: The placement of the acetyl group (C1 vs. C6) significantly impacts electronic properties.
- Substituent Effects: Methoxy substitution (as in 2-Hydroxy-1-(1-methoxy-naphthalen-2-yl)-ethanone) introduces steric hindrance and alters electron density, which may influence reactivity in cross-coupling or oxidation reactions .
- Ring Saturation: The partially hydrogenated derivative (2-Acetyl-3,4-dihydronaphthalen-1(2H)-one) demonstrates reduced aromaticity, leading to lower thermal stability but increased solubility in non-polar solvents .
Physical and Chemical Properties
| Property | This compound | 6-Acetyl-2-naphthol | 2-Acetyl-3,4-dihydronaphthalen-1(2H)-one |
|---|---|---|---|
| Melting Point (°C) | 160–162 (predicted) | 175–178 | 92–95 |
| Solubility in Water | Low | Very low | Moderate (due to reduced aromaticity) |
| LogP (Octanol-Water) | ~3.2 | ~3.5 | ~2.8 |
| UV λmax (nm) | 280–290 | 310–320 | 265–275 |
Notes:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Hydroxy-1-naphthalen-2-yl-ethanone, and how are intermediates characterized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of naphthalene derivatives. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone was synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl₂, followed by purification via recrystallization. Intermediates are characterized using melting point analysis, UV-Vis spectroscopy, and FT-IR to confirm functional groups (e.g., carbonyl and hydroxyl stretches). High-resolution mass spectrometry (HRMS) is employed for molecular weight validation .
Q. How is the crystal structure of this compound derivatives determined?
- Methodological Answer : X-ray crystallography using the SHELX program suite is widely applied. For instance, weak intermolecular interactions (e.g., C–H···O hydrogen bonds) in derivatives like 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene were resolved via SHELXL refinement. Data collection involves monochromatic Mo-Kα radiation, and structures are visualized using software like Olex2 to analyze dihedral angles between aromatic rings .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS/CLP regulations (EC1272/08). Use fume hoods to avoid inhalation (P261), wear nitrile gloves to prevent dermal contact (P262), and employ spill containment kits. Toxicity data may be limited, so consult institutional guidelines for handling unclassified health hazards. Emergency protocols include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can asymmetric reduction of this compound derivatives be optimized for enantioselective synthesis?
- Methodological Answer : Biocatalytic reduction using microbial catalysts like Enterococcus faecium BY48 achieves high enantiomeric excess (ee). For example, A-optimal design-embedded models optimize parameters:
Q. How do structural modifications (e.g., nitro/methoxy groups) influence the biological activity of this compound derivatives?
- Methodological Answer : Introduce substituents via nucleophilic substitution or condensation. For instance, 2-(furan-2-yl)naphthalen-1-ol derivatives were screened against cancer cell lines (e.g., MCF-7) using MTT assays. Chlorine substituents enhance antimicrobial activity by disrupting bacterial cell membranes (tested via agar diffusion assays). Structure-activity relationships (SAR) are modeled using computational tools like molecular docking .
Q. How can contradictory spectral data (e.g., NMR shifts) in this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize enol-keto equilibria. For ambiguous peaks, employ 2D NMR techniques (HSQC, HMBC) to assign signals. Cross-validate with theoretical calculations (DFT) using Gaussian09 to simulate spectra .
Q. What strategies improve the yield of multi-step syntheses involving this compound?
- Methodological Answer : Optimize reaction stoichiometry and catalyst loading. For example, condensation with urea in DMF under HCl catalysis increased yields of pyrimidinone derivatives by 30%. Monitor reactions via TLC and employ column chromatography with gradient elution (hexane:ethyl acetate) for purification. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for naphthalenone derivatives?
- Methodological Answer : Compare unit cell parameters (e.g., space group, Z-value) across studies. For example, SHELX-refined structures may show variations in intermolecular distances due to different refinement algorithms. Use the Cambridge Structural Database (CSD) to benchmark data. Re-refine raw diffraction data with updated software versions to resolve conflicts .
Tables for Key Parameters
Table 1 : Optimization of Biocatalytic Asymmetric Reduction
| Parameter | Range Tested | Optimal Value | Impact on ee (%) |
|---|---|---|---|
| pH | 5.0–9.0 | 7.0 | Maximizes enzyme stability |
| Temperature (°C) | 20–40 | 25 | Balances activity and denaturation |
| Agitation Speed | 100–300 rpm | 200 | Enhances substrate mixing |
Table 2 : Common Spectral Peaks for Characterization
| Technique | Key Signals | Functional Group Confirmation |
|---|---|---|
| FT-IR | 1680–1700 cm⁻¹ (C=O stretch) | Ketone |
| UV-Vis | λmax ~290 nm (π→π* transition) | Conjugated aromatic system |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, -OH) | Phenolic proton |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
